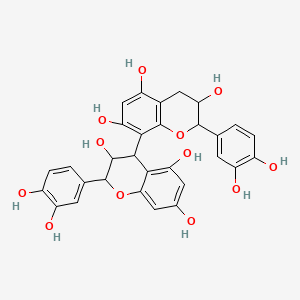

Procyanidin B2

Übersicht

Beschreibung

Procyanidin B2 is a type of proanthocyanidin, which is a class of polyphenolic compounds found abundantly in various plants. These compounds are known for their antioxidant properties and are commonly found in foods such as grapes, apples, blueberries, and cocoa. This compound, in particular, has been studied for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Procyanidin B2 can be synthesized through various methods, including the use of flavan-3-ols such as catechin and epicatechin. The synthesis often involves oxidative coupling reactions under controlled conditions. Common solvents used in these reactions include methanol, ethanol, and acetone .

Industrial Production Methods: Industrial production of proanthocyanidin B2 typically involves the extraction from natural sources. The extraction process often uses solvents like methanol, ethanol, or water, and may involve techniques such as chromatography for purification . The use of Sephadex LH-20 and Sephadex LH-60 columns is common for isolating pure oligomeric proanthocyanidins .

Analyse Chemischer Reaktionen

Types of Reactions: Procyanidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted into proanthocyanidin A2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions .

Common Reagents and Conditions: Common reagents used in the reactions of proanthocyanidin B2 include oxidizing agents like 1,1-diphenyl-2-picrylhydrazyl and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions include various metabolites such as methylation, sulfation, and hydroxylation products. These metabolites have been identified in studies involving the metabolism of proanthocyanidin B2 in biological systems .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Properties

Mechanisms of Action

PCB2 exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that PCB2 can scavenge reactive oxygen species (ROS) and modulate cellular signaling pathways involved in inflammation. For instance, studies have shown that PCB2 can reduce inflammatory cytokines like TNF-α and IL-1β in liver tissues subjected to toxic insults such as carbon tetrachloride (CCl4) exposure .

Case Study: Liver Protection

A study demonstrated that PCB2 significantly inhibited hepatocyte apoptosis induced by CCl4 by enhancing antioxidant defenses and suppressing inflammation. The administration of PCB2 resulted in decreased levels of pro-inflammatory markers and improved liver function .

Neuroprotective Effects

Mechanisms of Neuroprotection

PCB2 has been shown to protect neurons from oxidative and nitrosative stress, which are implicated in neurodegenerative diseases. It enhances neuronal survival under conditions of excitotoxicity and oxidative damage by modulating apoptotic pathways .

Case Study: Glutamate-Induced Excitotoxicity

Research indicated that PCB2 could protect cerebellar granule neurons from glutamate-induced excitotoxicity, demonstrating its potential as a therapeutic agent for neurological disorders .

Wound Healing and Angiogenesis

Enhanced Endothelial Function

PCB2 has been found to improve the function of endothelial progenitor cells (EPCs), which are critical for wound healing and angiogenesis. In diabetic models, PCB2 treatment enhanced EPC survival, migration, and angiogenic capabilities, leading to accelerated wound healing .

Case Study: Diabetic Wound Healing

In a study involving diabetic mice, PCB2 administration resulted in improved wound healing through increased mobilization of EPCs and reduction of oxidative stress within endothelial cells. This suggests that PCB2 could be a valuable adjunct therapy for managing diabetic ulcers .

Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease

Impact on Metabolic Health

PCB2 has shown promise in mitigating symptoms associated with metabolic syndrome, including obesity and non-alcoholic fatty liver disease (NAFLD). It appears to influence gut microbiota composition and reduce endotoxemia, contributing to improved metabolic profiles .

Case Study: Dietary Intervention

In rabbit models subjected to high-calorie diets, PCB2 supplementation led to reduced body weight gain and improved liver function by modulating lipid metabolism and enhancing gut microbiota diversity .

Hair Growth Promotion

Topical Applications

PCB2 has been investigated for its effects on hair growth promotion when applied topically. Studies have indicated that it stimulates hair epithelial cell proliferation and may induce anagen phase progression in hair follicles .

Safety Profile

Toxicological assessments have shown that topical applications of PCB2 are non-mutagenic and exhibit minimal irritation potential, supporting its safety for cosmetic use .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antioxidant Activity | Scavenges ROS, reduces inflammation | Inhibition of TNF-α and IL-1β in liver injury models |

| Neuroprotection | Protects against oxidative stress | Enhanced survival of neurons under excitotoxic conditions |

| Wound Healing | Improves EPC function | Accelerated healing in diabetic wounds |

| Metabolic Health | Modulates gut microbiota | Reduced obesity symptoms and improved liver function |

| Hair Growth Promotion | Stimulates epithelial cell proliferation | Induction of hair growth phases with topical application |

Wirkmechanismus

Procyanidin B2 exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates cellular signaling pathways, including the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis, which enhances the antioxidant system . Additionally, proanthocyanidin B2 regulates gene expression by influencing the activity of transcription factors and enzymes involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

- Catechin

- Epicatechin

- Epicatechin gallate

- Proanthocyanidin A2

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935146 | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15514-06-4, 35356-34-4, 71328-22-8, 121842-80-6 | |

| Record name | Procyanidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015514064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidol oligomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071328228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71328-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ent-Epicatechin(4alpha->8)catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.